molecular formula C19H31N3O4S B2692376 N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 953143-24-3

N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No. B2692376
CAS RN: 953143-24-3
M. Wt: 397.53
InChI Key: USKAGDUNFAAXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C19H31N3O4S and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Anti-inflammatory Activity

The compound has been synthesized and evaluated for its anti-inflammatory activity. Specifically, a derivative, synthesized by condensing with active hydrogen-containing compounds, showed potent anti-inflammatory activity in a carrageenan-induced rat paw oedema method, particularly those with pyrrolidine, phthalimide, and hydrazine showing significant effects (Rajasekaran, Sivakumar, & Jayakar, 1999).

Pharmacological Properties for Gastrointestinal Motility

Derivatives of the compound, specifically benzamide derivatives, have been synthesized and evaluated for their effect on gastrointestinal motility. The study identified a derivative as a selective 5-HT4 receptor agonist with potential as a novel prokinetic agent to enhance gastric emptying and defecation, showing promise for treatment of both upper and lower gastrointestinal tract issues (Sonda et al., 2004).

Antagonist Activity on CB1 Cannabinoid Receptor

Research into the molecular interaction of similar compounds has identified potent and selective antagonist activity for the CB1 cannabinoid receptor. This includes detailed conformational analysis and suggestions for the unique region of space occupied by certain aromatic rings potentially contributing to antagonist activity (Shim et al., 2002).

Synthesis and Bioactivity of Metal Complexes

Novel benzamides and their copper and cobalt complexes have been synthesized, characterized, and evaluated for in vitro antibacterial activity. The study highlighted copper complexes exhibiting better activities than the free ligands, suggesting potential for antimicrobial applications (Khatiwora et al., 2013).

Selective Killing of Bacterial Persisters

A chemical compound has been identified to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery is significant for addressing the challenge of bacterial persistence and resistance to antibiotics, offering a novel approach to eradicate persisters (Kim et al., 2011).

properties

IUPAC Name

N-[4-[[1-(2-methoxyethyl)piperidin-4-yl]methylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-4-19(23)21-17-5-6-18(15(2)13-17)27(24,25)20-14-16-7-9-22(10-8-16)11-12-26-3/h5-6,13,16,20H,4,7-12,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKAGDUNFAAXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

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